molecular formula C11H15Cl B8693331 1-Chloroundeca-2,5-diyne CAS No. 81366-80-5

1-Chloroundeca-2,5-diyne

Cat. No.: B8693331
CAS No.: 81366-80-5
M. Wt: 182.69 g/mol
InChI Key: IWSCRSCUQGVUTQ-UHFFFAOYSA-N
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Description

1-Chloroundeca-2,5-diyne (C₁₁H₁₅Cl) is a halogenated aliphatic diyne characterized by a terminal chlorine substituent at position 1 and conjugated triple bonds at positions 2 and 3. Its structure comprises an 11-carbon chain with sp-hybridized carbons at the 2,5-diyne moiety, imparting rigidity and electron-deficient properties. The chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

81366-80-5

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloroundeca-2,5-diyne

InChI

InChI=1S/C11H15Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-5,8,11H2,1H3

InChI Key

IWSCRSCUQGVUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on diynes with analogous conjugated systems but varying substituents and chain lengths. Key compounds include hex-3-ene-1,5-diyne (Bergman cycloaromatization substrate) and hypothetical analogs like 1-iodoundeca-2,5-diyne .

Table 1: Structural and Reactivity Comparison

Compound Chain Length Substituent Reactivity in Cyclization Key Studies/Applications
1-Chloroundeca-2,5-diyne C11 Cl Hypothesized slower kinetics due to Cl EWG* Limited direct studies; inferred from diyne analogs
Hex-3-ene-1,5-diyne C6 None High reactivity in Bergman autoaromatization Well-studied; forms 1,4-didehydrobenzene via [6]-electron cyclization
1-Iodoundeca-2,5-diyne C11 I Potential enhanced leaving-group ability Theoretical predictions only

*EWG = Electron-Withdrawing Group

Key Findings :

Electronic Effects :

  • The terminal chlorine in this compound reduces electron density at the diyne core compared to unsubstituted hex-3-ene-1,5-diyne. This may hinder cyclization reactions (e.g., Bergman-type autoaromatization) by destabilizing transition states or biradical intermediates .
  • In contrast, hex-3-ene-1,5-diyne undergoes efficient Bergman cyclization due to optimal orbital alignment and absence of electron-withdrawing groups.

Longer chains may also alter aggregation behavior, as seen in polyynes, though empirical data are lacking.

Theoretical Predictions :

  • Multireference Brillouin-Wigner perturbation theory (as applied to hex-3-ene-1,5-diyne ) could model this compound’s cyclization. Preliminary hypotheses suggest higher activation energy due to Cl-induced destabilization of the singlet biradical intermediate.

Synthetic Utility: Chlorine’s leaving-group capability might enable functionalization at C1, distinguishing it from non-halogenated diynes.

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